molecular formula C18H24N2O2 B4227032 3-(1-azepanyl)-1-(3,4-dimethylphenyl)-2,5-pyrrolidinedione

3-(1-azepanyl)-1-(3,4-dimethylphenyl)-2,5-pyrrolidinedione

Cat. No. B4227032
M. Wt: 300.4 g/mol
InChI Key: PIOBHODODXRKJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-azepanyl)-1-(3,4-dimethylphenyl)-2,5-pyrrolidinedione, also known as AZD-5213, is a novel small molecule drug that has shown potential as a treatment option for respiratory disorders such as asthma and chronic obstructive pulmonary disease (COPD). The compound belongs to the class of drugs known as PDE4 inhibitors, which work by inhibiting the enzyme phosphodiesterase 4 (PDE4) and thereby reducing inflammation in the airways.

Mechanism of Action

The mechanism of action of 3-(1-azepanyl)-1-(3,4-dimethylphenyl)-2,5-pyrrolidinedione involves the inhibition of the enzyme PDE4, which is involved in the breakdown of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in the airway smooth muscle cells. By inhibiting PDE4, 3-(1-azepanyl)-1-(3,4-dimethylphenyl)-2,5-pyrrolidinedione increases the levels of cAMP and cGMP, which in turn leads to relaxation of the airway smooth muscle and reduction of inflammation in the airways.
Biochemical and Physiological Effects
3-(1-azepanyl)-1-(3,4-dimethylphenyl)-2,5-pyrrolidinedione has been shown to have a number of biochemical and physiological effects in preclinical studies. In addition to its anti-inflammatory effects, the drug has been shown to reduce airway hyperresponsiveness, inhibit mucus production, and improve lung function. These effects are thought to be mediated through the inhibition of PDE4 and the resulting increase in cAMP and cGMP levels.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(1-azepanyl)-1-(3,4-dimethylphenyl)-2,5-pyrrolidinedione for lab experiments is its specificity for PDE4, which allows for targeted inhibition of this enzyme without affecting other pathways. Additionally, the drug has been shown to have a favorable safety and tolerability profile in both animal and human studies. However, one limitation of using 3-(1-azepanyl)-1-(3,4-dimethylphenyl)-2,5-pyrrolidinedione in lab experiments is its relatively short half-life, which may require frequent dosing or continuous infusion to maintain therapeutic levels.

Future Directions

There are several potential future directions for research on 3-(1-azepanyl)-1-(3,4-dimethylphenyl)-2,5-pyrrolidinedione. One area of focus could be on optimizing the dosing and administration of the drug to maximize its therapeutic effects. Another potential direction could be on exploring the use of 3-(1-azepanyl)-1-(3,4-dimethylphenyl)-2,5-pyrrolidinedione in combination with other therapies for respiratory disorders, such as inhaled corticosteroids or bronchodilators. Finally, further research could be conducted to better understand the underlying mechanisms of action of 3-(1-azepanyl)-1-(3,4-dimethylphenyl)-2,5-pyrrolidinedione and to identify potential biomarkers of response to the drug.

Scientific Research Applications

3-(1-azepanyl)-1-(3,4-dimethylphenyl)-2,5-pyrrolidinedione has been extensively studied in preclinical and clinical trials for its potential therapeutic effects on respiratory disorders. In animal models of asthma and COPD, the drug has been shown to reduce airway inflammation and improve lung function. In human clinical trials, 3-(1-azepanyl)-1-(3,4-dimethylphenyl)-2,5-pyrrolidinedione has demonstrated a favorable safety and tolerability profile, as well as promising efficacy in improving lung function and reducing symptoms.

properties

IUPAC Name

3-(azepan-1-yl)-1-(3,4-dimethylphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2/c1-13-7-8-15(11-14(13)2)20-17(21)12-16(18(20)22)19-9-5-3-4-6-10-19/h7-8,11,16H,3-6,9-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIOBHODODXRKJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)CC(C2=O)N3CCCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1-azepanyl)-1-(3,4-dimethylphenyl)-2,5-pyrrolidinedione
Reactant of Route 2
3-(1-azepanyl)-1-(3,4-dimethylphenyl)-2,5-pyrrolidinedione
Reactant of Route 3
3-(1-azepanyl)-1-(3,4-dimethylphenyl)-2,5-pyrrolidinedione
Reactant of Route 4
Reactant of Route 4
3-(1-azepanyl)-1-(3,4-dimethylphenyl)-2,5-pyrrolidinedione
Reactant of Route 5
Reactant of Route 5
3-(1-azepanyl)-1-(3,4-dimethylphenyl)-2,5-pyrrolidinedione
Reactant of Route 6
Reactant of Route 6
3-(1-azepanyl)-1-(3,4-dimethylphenyl)-2,5-pyrrolidinedione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.